

# Application Notes: In Vivo Administration of Spadin in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Spadin**  
Cat. No.: **B612297**

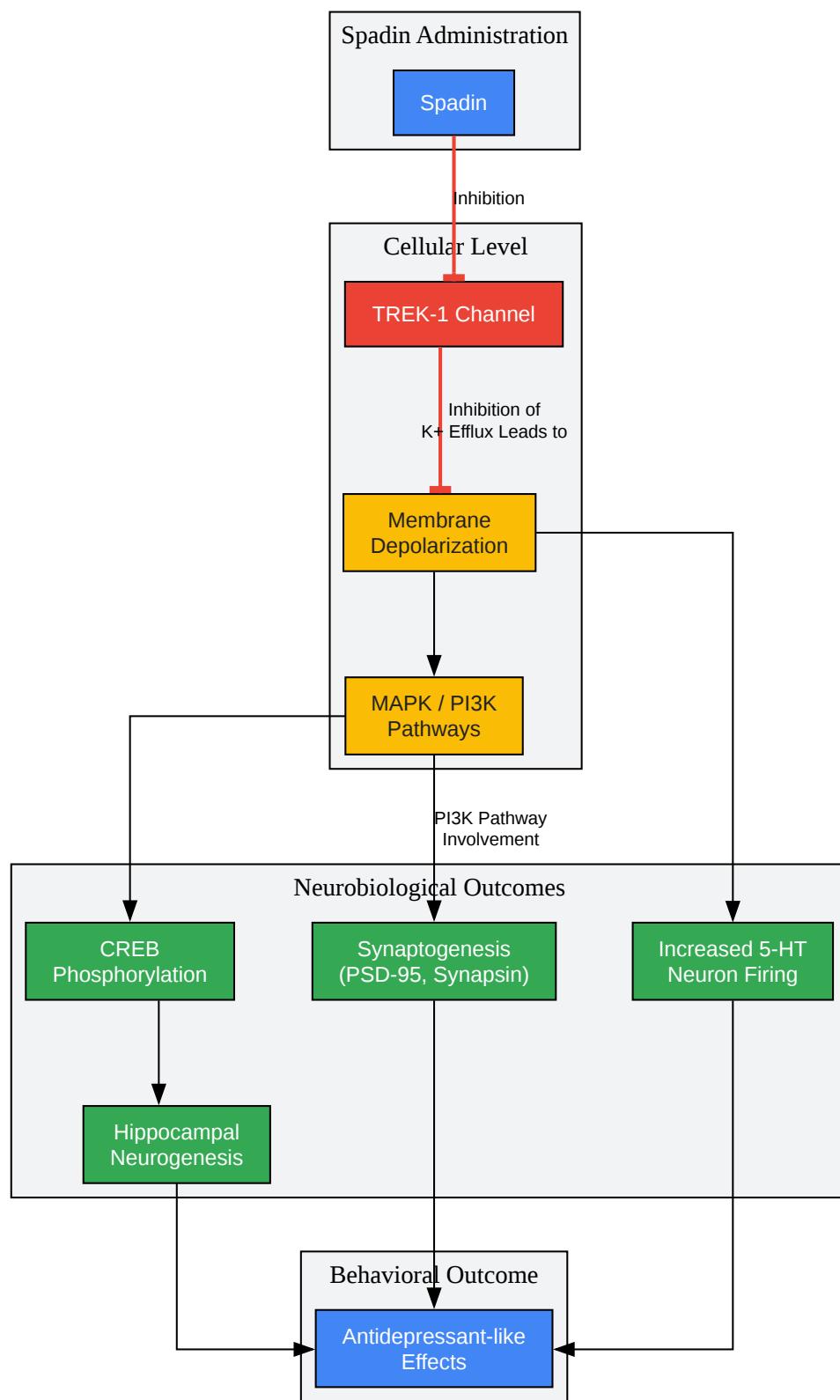
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## Introduction

**Spadin** is a 17-amino acid peptide derived from the maturation of the neuropeptide Y receptor 3 (NTSR3/Sortilin).[1] It has been identified as a potent and specific antagonist of the TWIK-related potassium channel type 1 (TREK-1).[1][2] In preclinical studies, the blockade of TREK-1 channels has been linked to a depression-resistant phenotype, positioning **Spadin** as a promising candidate for a new generation of fast-acting antidepressants.[1][2] Unlike conventional antidepressants that can take several weeks to elicit a therapeutic effect, **Spadin** has demonstrated significant antidepressant-like effects in mice after only four days of treatment.[1][2] These application notes provide a comprehensive overview of the in vivo use of **Spadin** in mice, including its mechanism of action, administration protocols, and observed effects in various behavioral paradigms.

## Mechanism of Action

**Spadin** exerts its antidepressant effects by directly interacting with and inhibiting the TREK-1 potassium channel.[1][3] TREK-1 channels are highly expressed in brain regions implicated in mood regulation, such as the hippocampus and cortex.[2][4] By blocking these channels, **Spadin** reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability.[5][6] This enhanced excitability is thought to trigger a cascade of downstream events, including increased firing of serotonin (5-HT) neurons in the Dorsal Raphe Nucleus, activation of signaling pathways like MAPK and PI3K, phosphorylation of the CREB protein, and ultimately, the promotion of neurogenesis and synaptogenesis.[2][6][7]



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Caption: **Spadin's mechanism of action signaling pathway.**

## Quantitative Data Summary

The following tables summarize the quantitative outcomes of **Spadin** administration in mice across various behavioral and physiological tests.

**Table 1: Effective Doses of Spadin by Administration Route**

Administration Route	Effective Dose (Molar)	Behavioral Test(s)	Observed Effect	Reference(s)
Intravenous (i.v.)	$10^{-6}$ M	FST, TST, LH, CMST, NSF	Significant reduction in immobility/helplessness	[1]
Intraperitoneal (i.p.)	$10^{-5}$ M	FST, EPM, Light/Dark, Staircase	Significant reduction in immobility and anxiety	[1][8]
Intracerebroventricular	$10^{-7}$ M	FST	Significant reduction in immobility	[1]

FST: Forced Swim Test; TST: Tail Suspension Test; LH: Learned Helplessness; CMST: Conditioned Motility Suppression Test; NSF: Novelty Suppressed Feeding; EPM: Elevated Plus-Maze.

**Table 2: Summary of Behavioral Test Outcomes with Spadin Treatment**

Behavioral Test	Treatment Details	Key Finding	Percent Change vs. Saline Control	Reference(s)
Forced Swim Test (FST)	Acute i.v. ( $10^{-6}$ M)	Reduced immobility time	62.9% reduction	[1]
4-day i.v. ( $10^{-6}$ M)	Reduced immobility time	43.2% reduction	[5]	
15-day i.v. ( $10^{-6}$ M)	Reduced immobility time	Significant reduction (similar to fluoxetine)	[5]	
Tail Suspension Test (TST)	Acute i.v. ( $10^{-6}$ M)	Reduced immobility time	Significant reduction ( $p<0.001$ )	[1]
4-day i.v. ( $10^{-6}$ M)	Reduced immobility time	28.1% reduction	[5]	
Learned Helplessness (LH)	Acute i.v. ( $10^{-6}$ M)	Reduced escape latencies after inescapable shocks	25.4% reduction in latency	[1][4]
Novelty Suppressed Feeding	4-day i.v. ( $10^{-6}$ M)	Decreased latency to feed in a novel environment	Significant reduction ( $p<0.001$ )	[1][5]
Elevated Plus-Maze	Acute i.p. ( $10^{-5}$ M)	Increased time spent in open arms	Significant increase ( $p<0.001$ )	[8]

Table 3: Physiological and Cellular Effects of Spadin

Parameter Measured	Treatment Details	Key Finding	Quantitative Change	Reference(s)
Serum Corticosterone	Acute i.v. (10 <sup>-6</sup> M) after restraint	Reduced stress-induced corticosterone levels	79.5% reduction in stress-induced increase	[8]
5-HT Neuron Firing Rate	Acute i.v. (10 <sup>-6</sup> M)	Increased firing rate of Dorsal Raphe Nucleus neurons	Activity level similar to TREK-1 knockout mice	[1][2]
CREB Phosphorylation	4-day i.v. treatment	Enhanced hippocampal phosphorylation of CREB	Not quantified, but observed effect	[2]
Hippocampal Neurogenesis	4-day i.v. treatment	Increased number of newly generated neurons	Not quantified, but observed effect	[2]
BDNF mRNA and Protein	In vivo injections	Rapid increase in Brain-Derived Neurotrophic Factor levels in hippocampus	Not quantified, but observed effect	[6]

## Experimental Protocols

The following protocols provide detailed methodologies for the administration of **Spadin** and subsequent behavioral evaluation in mice. All procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[9][10]

### Protocol 1: Preparation and Administration of Spadin

#### 1. Materials:

- **Spadin** peptide (lyophilized)
- Sterile 0.9% NaCl solution (saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes (e.g., 1 mL)
- Needles (size appropriate for administration route, see below)[11]
- Animal scale

## 2. Reconstitution:

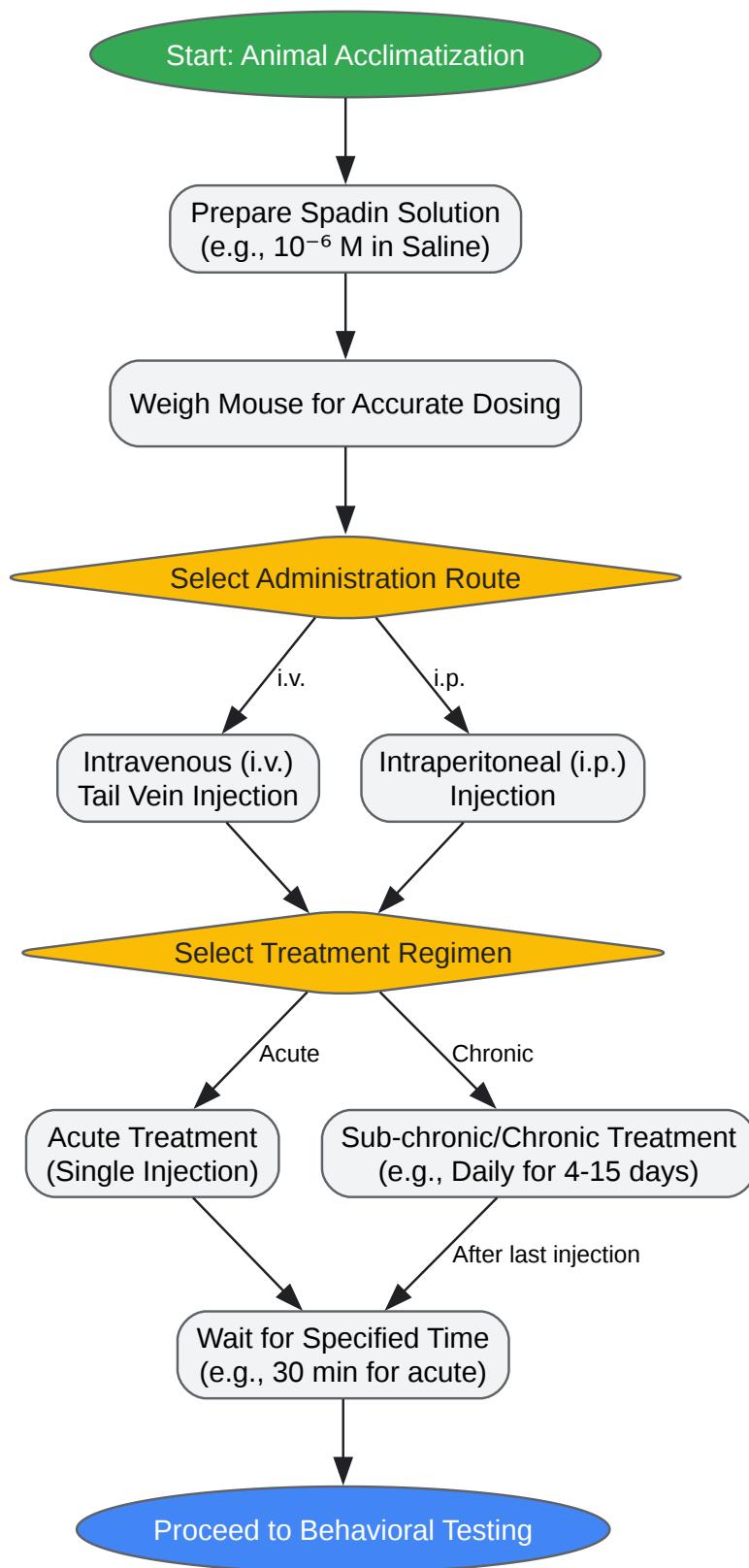
- Aseptically reconstitute lyophilized **Spadin** in sterile saline to achieve the desired stock concentration. For a  $10^{-6}$  M solution to be administered in a 100  $\mu$ L bolus, the stock concentration will need to be calculated based on the peptide's molecular weight.
- Gently vortex to ensure complete dissolution. Store aliquots at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
- Before administration, warm the solution to room temperature.[10]

## 3. Administration Routes:

- a) Intravenous (i.v.) Injection (Tail Vein):
  - Recommended Dose/Volume:  $10^{-6}$  M in a 100  $\mu$ L bolus.[12]
  - Procedure:
    - Warm the mouse under a heat lamp or in a warming chamber to induce vasodilation of the tail veins.
    - Place the mouse in a suitable restrainer.
    - Swab the tail with 70% ethanol.

- Using a 27-30 gauge needle, carefully insert the needle, bevel up, into one of the lateral tail veins.
- Inject the 100  $\mu$ L volume slowly. Successful injection is indicated by the absence of a subcutaneous bleb.
- Withdraw the needle and apply gentle pressure to the injection site.

- b) Intraperitoneal (i.p.) Injection:
  - Recommended Dose/Volume:  $10^{-5}$  M in a volume not exceeding 10 mL/kg.[\[1\]](#)[\[11\]](#) For a 25g mouse, the maximum volume is 0.25 mL.
  - Procedure:
    - Securely restrain the mouse, tilting its head downwards to move abdominal organs away from the injection site.
    - Using a 25-27 gauge needle, insert the needle at a 30-40° angle into the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[\[11\]](#)
    - Slightly aspirate to ensure no blood or urine is drawn.[\[11\]](#)
    - Inject the solution smoothly.
    - Withdraw the needle and return the mouse to its cage.

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Caption: Experimental workflow for **Spadin** administration.

## Protocol 2: Behavioral Assays for Antidepressant-like Effects

Behavioral tests are typically performed 30 minutes after an acute **Spadin** injection or following the final injection in a sub-chronic (4-day) or chronic (15-day) treatment regimen.[1][8]

### 1. Forced Swim Test (FST):

- Purpose: To assess behavioral despair.
- Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
- Procedure:
  - Gently place the mouse into the water-filled cylinder.
  - Record a 6-minute session.
  - Score the duration of immobility (floating passively with only minor movements to maintain balance) during the last 4 minutes of the test.
  - A decrease in immobility time is indicative of an antidepressant-like effect.[1]

### 2. Tail Suspension Test (TST):

- Purpose: An alternative to the FST for assessing behavioral despair.
- Procedure:
  - Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.
  - The mouse should be elevated so it cannot reach any surfaces.
  - Record a 6-minute session.
  - Score the total duration of immobility.

- A decrease in immobility time suggests an antidepressant-like effect.[1]

### 3. Novelty Suppressed Feeding (NSF) Test:

- Purpose: To assess anxiety and the effects of chronic antidepressant treatment.[1]
- Procedure:
  - Food-deprive the mice for 24 hours prior to the test. Ensure water is available.
  - Place a single food pellet in the center of a brightly lit, novel open field arena.
  - Place the mouse in a corner of the arena and start a timer.
  - Measure the latency (time taken) for the mouse to begin eating the food pellet.
  - A shorter latency to feed is indicative of reduced anxiety and an antidepressant-like effect. This test is particularly sensitive to sub-chronic (4-day) **Spadin** treatment.[1][5]

### 4. Learned Helplessness (LH) Test:

- Purpose: A model of depression based on the animal's response to uncontrollable stress.
- Procedure:
  - Day 1 (Induction): Expose mice to a series of inescapable foot shocks in a shuttle box.
  - Day 2 (Testing): Place the mice back in the shuttle box and administer a series of escapable foot shocks. Record the latency to escape to the non-electrified side of the box.
  - Mice exhibiting "learned helplessness" will show increased escape latencies.
  - **Spadin** administered before the testing phase has been shown to significantly reduce these escape latencies, demonstrating a reversal of the helpless phenotype.[1][4]

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- To cite this document: BenchChem. [Application Notes: In Vivo Administration of Spadin in Mice]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612297#in-vivo-administration-of-spadin-in-mice>

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